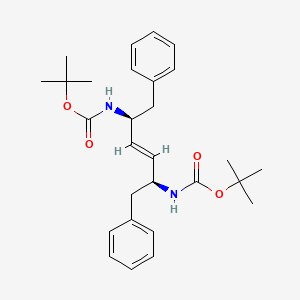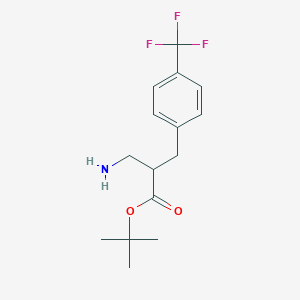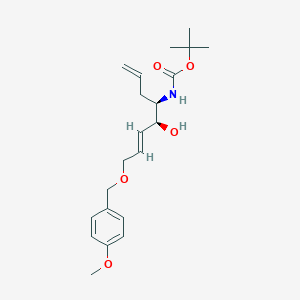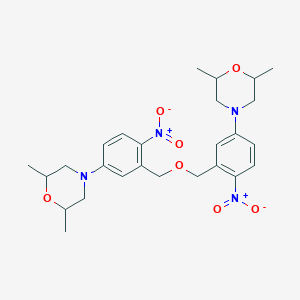
Bestatin-amido-Me
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It acts as an inhibitor of apoptosis proteins (IAP) ligand and interacts with ABL inhibitors through a linker to produce SNIPER molecules . This compound is primarily used in scientific research for its ability to induce protein degradation.
Vorbereitungsmethoden
Bestatin-amido-Me is synthesized by conjugating Bestatin with an ABL inhibitor via a linker. The synthetic route involves the following steps:
Synthesis of Bestatin Derivative: Bestatin is modified to introduce an amido group.
Linker Attachment: A linker molecule is attached to the modified Bestatin.
Conjugation with ABL Inhibitor: The linker-bound Bestatin is then conjugated with an ABL inhibitor to form the final this compound compound.
Analyse Chemischer Reaktionen
Bestatin-amido-Me undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the amido group or other functional groups in the molecule.
Substitution: Substitution reactions can occur at the amido group or other reactive sites on the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bestatin-amido-Me has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study protein degradation mechanisms.
Biology: It helps in understanding the role of IAPs in cellular processes.
Wirkmechanismus
Bestatin-amido-Me exerts its effects by binding to IAPs and promoting their degradation. The molecular targets include cIAP1 and other IAP family members. The compound forms a ternary complex with the target protein and an E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism is crucial for its potential therapeutic applications in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Bestatin-amido-Me is unique due to its specific interaction with IAPs and ABL inhibitors. Similar compounds include:
Amastatin: Another aminopeptidase inhibitor with similar biological activities.
Pepstatin: An inhibitor of aspartic proteases, used in various biochemical studies.
These compounds share some functional similarities but differ in their specific targets and mechanisms of action.
Eigenschaften
Molekularformel |
C17H27N3O3 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N,4-dimethylpentanamide |
InChI |
InChI=1S/C17H27N3O3/c1-11(2)9-14(16(22)19-3)20-17(23)15(21)13(18)10-12-7-5-4-6-8-12/h4-8,11,13-15,21H,9-10,18H2,1-3H3,(H,19,22)(H,20,23)/t13-,14+,15+/m1/s1 |
InChI-Schlüssel |
WXXGFNCJBKSHFH-ILXRZTDVSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NC)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC)NC(=O)C(C(CC1=CC=CC=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11828670.png)



![4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B11828696.png)




![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11828722.png)
![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B11828729.png)


![3-Bromobenzo[c]phenanthrene](/img/structure/B11828741.png)
